N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide
Description
N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-aminophenyl group at the nitrogen atom and a 4-methoxyphenoxy group at the second carbon of the propanamide chain.
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(21-15-9-7-14(20-2)8-10-15)16(19)18-13-5-3-12(17)4-6-13/h3-11H,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQMETUENBGCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally follows a sequence of key steps involving ether formation and amidation:
Step 1: Formation of 4-Methoxyphenoxy Intermediate
The methoxyphenoxy group is introduced via an etherification reaction. This typically involves reacting 4-methoxyphenol with a suitable alkylating agent under basic conditions, often using solvents such as ethanol or methanol. Heating may be applied to facilitate the reaction.Step 2: Preparation of 4-Aminophenyl Intermediate
The aminophenyl group is introduced by starting from 4-nitrophenol or 4-nitroaniline derivatives, which undergo reduction to yield the corresponding amine. Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.Step 3: Amidation Reaction
The final step involves coupling the amine-containing intermediate with a propanoyl chloride derivative to form the amide bond. This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) under controlled temperature conditions, often with the presence of a base like triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
In industrial settings, the synthesis is optimized for scale, yield, and purity:
Batch or Continuous Flow Reactors: Large-scale batch reactors or continuous flow systems are employed to maintain consistent reaction conditions and improve safety.
Catalyst Use: Catalysts may be introduced to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as recrystallization, chromatography (e.g., flash chromatography), and solvent extraction are used to isolate the pure compound.
Process Optimization: Parameters such as temperature, solvent choice, reaction time, and reagent stoichiometry are optimized to maximize yield and minimize by-products.
Reaction Conditions Summary Table
| Step | Reactants | Conditions | Solvents | Notes |
|---|---|---|---|---|
| Ether Formation | 4-Methoxyphenol + Alkylating agent | Basic medium, heating (50-80°C) | Ethanol, Methanol | Use of base (e.g., K2CO3) |
| Reduction | 4-Nitrophenyl derivative + Reducing agent | Room temp or mild heating | Ethanol, Water | NaBH4 or catalytic hydrogenation |
| Amidation | Amine intermediate + Propanoyl chloride | 0-25°C, inert atmosphere | DCM, THF | Base (triethylamine) to scavenge HCl |
Analytical Data Supporting Preparation
| Parameter | Data/Value | Method/Technique |
|---|---|---|
| Molecular Weight | 300.36 g/mol | Calculated |
| Purity | >98% | HPLC |
| Structural Confirmation | Confirmed by NMR (1H, 13C), IR | Spectroscopy |
| Melting Point | Reported ~150-155°C | Differential Scanning Calorimetry (DSC) |
| Yield (Overall) | 65-75% | Isolated yield from multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Thio vs. Phenoxy Linkages: Thioether derivatives (e.g., –17) exhibit higher molecular weights and polarizabilities due to sulfur’s larger atomic radius, which may influence binding affinity in enzymatic targets .
Physicochemical Properties
- Lipophilicity: The 4-methoxyphenoxy group increases logP compared to unsubstituted propanamides () but reduces it relative to chlorinated analogs ().
- Solubility: The aminophenyl group enhances water solubility via hydrogen bonding, whereas bulky substituents like 2,4-dimethylphenyl () reduce solubility .
Pharmacokinetic and Drug-Likeness
Biological Activity
N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on various biological systems, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a unique structure that includes an amine group, a propanamide moiety, and a methoxyphenoxy group. This combination of functional groups is believed to confer distinct biological activities, particularly in modulating metabolic pathways.
The compound primarily acts by interacting with specific molecular targets, including enzymes and receptors involved in metabolic regulation. It has been identified as a potential dual agonist for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). Activation of these receptors is crucial for the regulation of glucose and lipid metabolism, which can enhance insulin sensitivity and improve lipid profiles.
Biological Activities
-
Metabolic Regulation :
- This compound has demonstrated the ability to modulate gene expression related to glucose and lipid metabolism. This activity suggests its potential use in managing conditions such as type 2 diabetes and dyslipidemia.
- Anticancer Properties :
-
Anti-inflammatory Effects :
- Some derivatives of related compounds have been reported to have anti-inflammatory properties, indicating that this compound may also influence inflammatory pathways.
Comparative Analysis with Similar Compounds
The following table highlights key features of this compound compared to structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Muraglitazar | Dual PPARα/γ agonist | Similar therapeutic potential but different structure |
| Rosiglitazone | PPARγ agonist | Primarily targets PPARγ only |
| Fenofibrate | PPARα agonist | Primarily targets PPARα only |
| N-butyl-2-(2-methoxyphenoxy)propanamide | Structural isomer with methoxy group in ortho position | Different pharmacokinetic properties due to positioning |
This compound's balanced dual activity on both PPARα and PPARγ distinguishes it from other compounds that selectively target only one receptor type. This dual action enhances its potential therapeutic applications in metabolic disorders.
Case Studies and Research Findings
Recent studies have focused on the pharmacological implications of this compound:
- Study on Metabolic Effects : Research demonstrated that the compound significantly improved insulin sensitivity in animal models, highlighting its potential for treating metabolic syndrome.
- Cytotoxicity Assessment : In vitro studies revealed that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines, indicating a need for further exploration into its anticancer potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide, and how can purity be maximized during synthesis?
- Methodology :
- Step 1 : Utilize coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation between 4-aminophenylamine and the activated 2-(4-methoxyphenoxy)propanoic acid derivative .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials. Confirm intermediate purity using TLC (Rf ~0.4–0.6 in 1:1 EtOAc/hexane) .
- Step 3 : Final purification via recrystallization (ethanol/water) yields >95% purity. Monitor yield optimization by adjusting stoichiometric ratios (e.g., 1.2:1 molar excess of carboxylic acid to amine) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- 1H-NMR : Verify aromatic proton environments (δ 6.8–7.4 ppm for phenyl rings) and methoxy group resonance (δ ~3.8 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions forming S(5) motifs) to confirm stereochemistry .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 315.1) and fragmentation patterns .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in antimicrobial assays?
- SAR Workflow :
- Substituent Variation : Synthesize analogs with halogenated (e.g., Cl, Br) or electron-withdrawing groups (e.g., CF₃) on the phenyl rings to assess effects on bacterial MIC (minimal inhibitory concentration) .
- Bioassay Design : Test against Gram-positive (e.g., Bacillus subtilis) and Gram-negative models, comparing IC₅₀ values. Note that 4-methoxy substitution enhances lipophilicity, potentially improving membrane penetration .
- Data Interpretation : Use regression analysis to correlate substituent Hammett constants (σ) with activity trends .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- In Silico Approaches :
- Docking Studies : Map interactions with target enzymes (e.g., FabI enoyl-ACP reductase) using AutoDock Vina. Prioritize analogs with ΔG < −8 kcal/mol .
- ADMET Prediction : Use SwissADME to predict logP (~2.5–3.5) and BBB permeability (non-penetrant). Adjust methoxy or amide groups to reduce metabolic lability .
- 3D Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions for lead optimization .
Q. How should researchers resolve contradictory data in biological activity assays (e.g., inconsistent MIC values)?
- Troubleshooting Framework :
- Replicate Experiments : Ensure ≥3 independent trials under standardized conditions (e.g., Mueller-Hinton agar, 37°C incubation) .
- Check Compound Stability : Perform HPLC-TOF post-assay to detect degradation products (e.g., hydrolysis of the amide bond at pH <5) .
- Control for Solubility : Use DMSO stocks (<1% v/v) to avoid precipitation. Confirm solubility via nephelometry in assay media .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling .
- First Aid Measures : In case of exposure, rinse eyes with water for 15 minutes (remove contact lenses) and seek medical evaluation for persistent irritation .
- Waste Disposal : Neutralize waste with 10% NaOH, then incinerate in compliance with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
